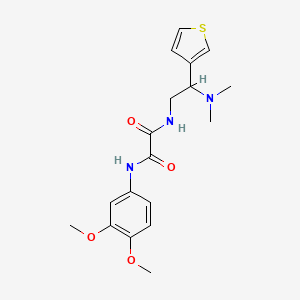
2-(ethylthio)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(ethylthio)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups and structural motifs, including an ethylthio group, a benzamide moiety, and furan and thiophene rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains aromatic rings (furan and thiophene), which are planar, and a benzamide moiety, which also contributes to its planarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a benzamide moiety could impact its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Design
Compounds with similar heterocyclic structures have been extensively studied for their potential in drug design and synthesis. For example, the synthesis of 5,6-dihydrothieno(and furo)pyrimidines bearing an active methine group at the 4-position has been explored due to their potential biological activities (Maruoka, Yamagata, & Yamazaki, 2001). These compounds are indicative of the interest in utilizing furan and thiophene derivatives in the development of pharmaceuticals, suggesting that 2-(ethylthio)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide could also be a candidate for drug development research.
Dye-Sensitized Solar Cells
The use of phenothiazine derivatives, including those with furan and thiophene linkers, in dye-sensitized solar cells to improve device performance is another area of interest. One such compound with a furan conjugated linker showed a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of furan and thiophene derivatives in enhancing renewable energy technologies (Se Hun Kim et al., 2011).
Antimicrobial Properties
New acylthiourea derivatives have been synthesized and tested for their antimicrobial properties. These compounds, similar in structure to the one , were active at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi (Limban et al., 2011). This suggests potential applications of 2-(ethylthio)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide in developing new antimicrobial agents.
Polymer and Materials Science
The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block represents an innovative approach in the field of materials science (Jiang et al., 2014). The research into biobased materials underscores the interest in furan derivatives for creating environmentally friendly polymers, suggesting a potential research avenue for applications of the compound .
Orientations Futures
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-2-24-16-8-4-3-6-14(16)19(22)20-12-13-9-10-17(25-13)18(21)15-7-5-11-23-15/h3-11,18,21H,2,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGQYJUWPKHAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)
![2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide](/img/structure/B2755058.png)
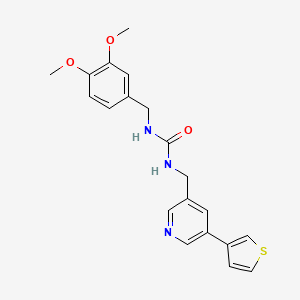
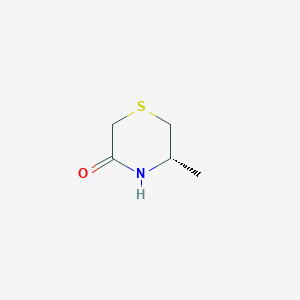

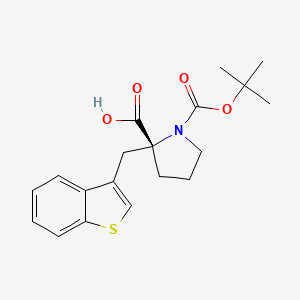
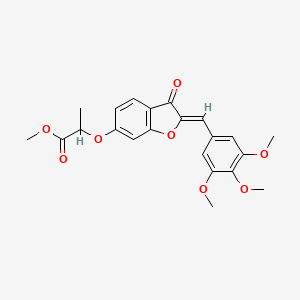
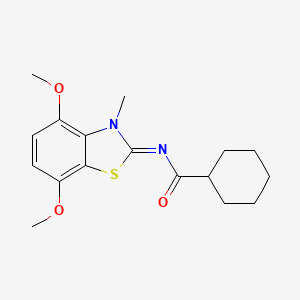
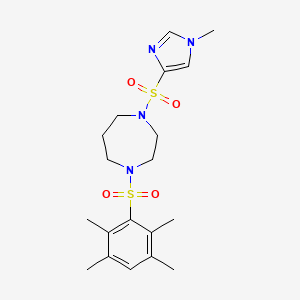
![5-[(2R,4S)-4-Methoxy-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2755072.png)

